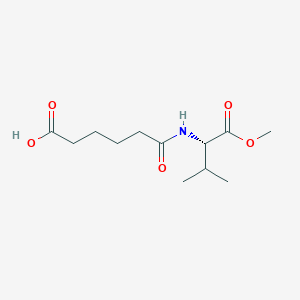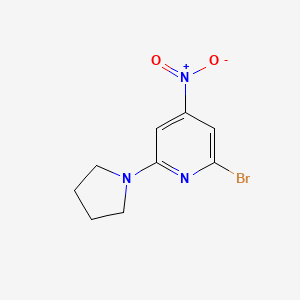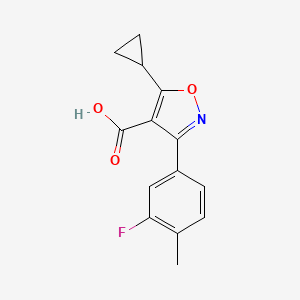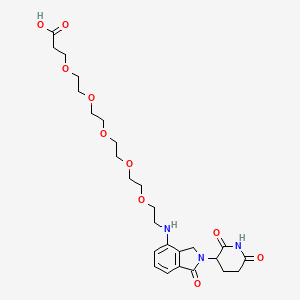
Lenalidomide-PEG5-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-PEG5-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker. The PEG5-C2-acid moiety provides additional functional groups that can be used for further conjugation or modification, making it a versatile tool in drug development and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG5-C2-acid typically involves the following steps:
Synthesis of Lenalidomide: Lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione.
Attachment of PEG Linker: The PEG5-C2-acid linker is attached to lenalidomide through a coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of scalable and green chemistry processes to minimize environmental impact and improve yield. For example, the bromination step can be carried out using chlorine-free solvents like methyl acetate to reduce hazardous by-products .
化学反応の分析
Types of Reactions
Lenalidomide-PEG5-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromomethyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Oxidized derivatives of lenalidomide.
Reduction: Reduced forms of lenalidomide.
Substitution: Substituted lenalidomide derivatives with various functional groups.
科学的研究の応用
Lenalidomide-PEG5-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to conjugate with biomolecules.
Medicine: Investigated for its potential in targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and bioconjugates .
作用機序
Lenalidomide-PEG5-C2-acid exerts its effects through multiple mechanisms:
Immunomodulation: Modulates the immune response by enhancing the activity of T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: Binds to the cereblon protein, leading to the ubiquitination and degradation of specific transcription factors involved in cancer cell survival .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide: The base compound without the PEG linker.
Uniqueness
Lenalidomide-PEG5-C2-acid is unique due to its enhanced solubility and bioavailability, making it more effective in drug delivery applications. The PEG linker also provides additional functional groups for further modification, increasing its versatility in research and development .
特性
分子式 |
C26H37N3O10 |
|---|---|
分子量 |
551.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H37N3O10/c30-23-5-4-22(25(33)28-23)29-18-20-19(26(29)34)2-1-3-21(20)27-7-9-36-11-13-38-15-17-39-16-14-37-12-10-35-8-6-24(31)32/h1-3,22,27H,4-18H2,(H,31,32)(H,28,30,33) |
InChIキー |
WPXSTMVPCAQVOX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


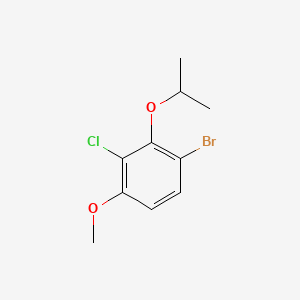
![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)
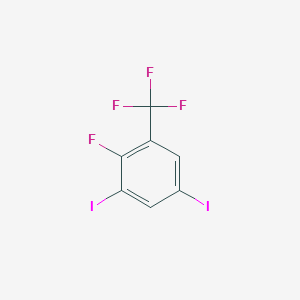
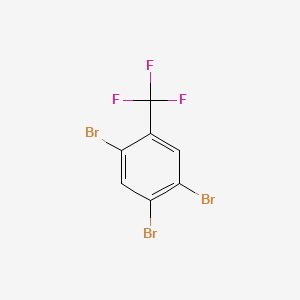
![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)
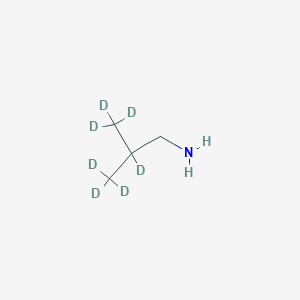


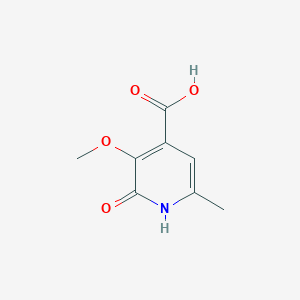

![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)
